molecular formula C5H3Cl2NO3 B8369337 3.4-Dichloro-1-methoxy-pyrrole-2.5-dione

3.4-Dichloro-1-methoxy-pyrrole-2.5-dione

Cat. No.: B8369337
M. Wt: 195.98 g/mol
InChI Key: QDUJGAVGRQHUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3.4-Dichloro-1-methoxy-pyrrole-2.5-dione is a useful research compound. Its molecular formula is C5H3Cl2NO3 and its molecular weight is 195.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3Cl2NO3

Molecular Weight

195.98 g/mol

IUPAC Name

3,4-dichloro-1-methoxypyrrole-2,5-dione

InChI

InChI=1S/C5H3Cl2NO3/c1-11-8-4(9)2(6)3(7)5(8)10/h1H3

InChI Key

QDUJGAVGRQHUTE-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature 3.6 g (52.9 mmol) sodium ethanolate were added to a mixture of 5.6 g (33.5 mmol) 2.3-dichloro maleic anhydride and 4.6 g (55.1 mmol) methoxyamine hydrochloride in 50 ml of acetic acid. The reaction mixture was stirred 16 hours at room temperature and then poured into an ice/water mixture. An insoluble solid crystallized out which was filtered off and washed with water. Then this solid was redissolved in ethyl acetate. the solution was dried over magnesium sulfate and evaporated. 4.5 g (68% of theory) of the title compound were obtained as a light colored solid. 1H-NMR (CDCl3. δ in ppm): 4.0 (s. 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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